molecular formula C18H25NO6 B118968 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one CAS No. 158142-98-4

6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one

Cat. No. B118968
M. Wt: 351.4 g/mol
InChI Key: HGKRELFXCLFPPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one, also known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. BAPTA-AM is a calcium chelator that can bind to calcium ions in cells, leading to the inhibition of calcium-dependent processes.

Mechanism Of Action

6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one binds to calcium ions in cells, leading to the inhibition of calcium-dependent processes. Calcium ions are important signaling molecules that regulate a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By binding to calcium ions, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one can inhibit these processes and provide insights into the role of calcium signaling in various cellular processes.

Biochemical And Physiological Effects

6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has also been shown to inhibit the release of neurotransmitters in the brain, leading to a decrease in neuronal excitability. Additionally, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has been shown to inhibit cardiac hypertrophy and improve cardiac function in animal models of heart disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is its ability to selectively chelate calcium ions without affecting other metal ions. This allows researchers to study the role of calcium signaling in various cellular processes without interfering with other cellular processes. However, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has some limitations in lab experiments. It is a cell-permeable compound, which means that it can enter cells and chelate intracellular calcium ions. This can lead to non-specific effects and make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one. One area of research is the development of new calcium chelators that can selectively chelate calcium ions in specific subcellular compartments. Another area of research is the development of new methods for delivering 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one to specific cells or tissues. Additionally, there is a need for more studies on the long-term effects of 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one on cellular processes and animal models of disease.
Conclusion
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is a synthetic compound that is widely used in scientific research as a calcium chelator. It has a wide range of applications in studying the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has several advantages and limitations in lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is synthesized from a commercially available compound, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA). BAPTA is reacted with tert-butylamino-2-hydroxypropyl methacrylate to form BAPTA-methacrylate. The methacrylate group is then converted to an amide by reacting it with 8-amino-3,6-dioxaoctanoic acid. The resulting compound is then reacted with 6,7-dimethoxy-2-benzopyrone to form 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one.

Scientific Research Applications

6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is widely used in scientific research as a calcium chelator. It is commonly used to study the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is also used to study the role of calcium signaling in neuronal excitability and synaptic plasticity. Additionally, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is used to investigate the role of calcium signaling in cardiac function and disease.

properties

CAS RN

158142-98-4

Product Name

6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

IUPAC Name

8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one

InChI

InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3

InChI Key

HGKRELFXCLFPPX-UHFFFAOYSA-N

SMILES

CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O

Canonical SMILES

CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O

synonyms

6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one
DTHPB

Origin of Product

United States

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